4-Amino-5-nitronicotinonitrile
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Overview
Description
4-Amino-5-nitronicotinonitrile is an organic compound with the molecular formula C6H4N4O2. It is a derivative of nicotinonitrile, characterized by the presence of amino and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-nitronicotinonitrile typically involves the nitration of 4-amino-nicotinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amino or nitro derivatives.
Scientific Research Applications
4-Amino-5-nitronicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-nitronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and functional groups. The pathways involved include oxidative stress, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-nitropyridine
- 5-Amino-2-nitrobenzonitrile
- 3-Amino-4-nitrobenzonitrile
Uniqueness
4-Amino-5-nitronicotinonitrile is unique due to its specific arrangement of amino and nitro groups on the nicotinonitrile backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1202780-80-0 |
---|---|
Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
4-amino-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4N4O2/c7-1-4-2-9-3-5(6(4)8)10(11)12/h2-3H,(H2,8,9) |
InChI Key |
OCHSJVLVASQBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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